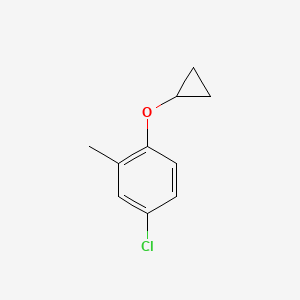
4-Chloro-1-cyclopropoxy-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-cyclopropoxy-2-methylbenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropoxy group, and a methyl group
Preparation Methods
The synthesis of 4-Chloro-1-cyclopropoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-cyclopropoxy-2-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
4-Chloro-1-cyclopropoxy-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst (Pd/C) to remove the chlorine atom, yielding 1-cyclopropoxy-2-methylbenzene.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-1-cyclopropoxy-2-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound. It may serve as a lead compound for developing new pharmaceuticals or agrochemicals.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor for manufacturing advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-Chloro-1-cyclopropoxy-2-methylbenzene exerts its effects depends on the specific context of its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating cyclopropoxy and methyl groups. These substituents affect the electron density on the benzene ring, making it more or less reactive towards electrophiles or nucleophiles.
In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the nature of these interactions and the biological context in which the compound is studied.
Comparison with Similar Compounds
4-Chloro-1-cyclopropoxy-2-methylbenzene can be compared with other similar compounds, such as:
4-Chloro-1-methoxy-2-methylbenzene: This compound has a methoxy group instead of a cyclopropoxy group. The difference in the substituents can lead to variations in reactivity and applications.
4-Chloro-1-cyclopropoxybenzene:
4-Chloro-1-cyclopropoxy-2-ethylbenzene: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
4-chloro-1-cyclopropyloxy-2-methylbenzene |
InChI |
InChI=1S/C10H11ClO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3 |
InChI Key |
KNSWSNGRCAGESN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















